ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate
Description
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate (CAS: 1250445-92-1 or 1499238-81-1) is a substituted imidazole derivative featuring two ester functionalities: an ethoxycarbonyl group at position 4 and a 2-ethoxy-2-oxoethyl substituent at position 1 of the imidazole ring. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in studies using acetic acid-mediated reflux conditions with yields around 20%. Its structural complexity and ester-rich design make it a candidate for pharmaceutical intermediates or coordination chemistry applications.
Properties
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-9(13)6-12-5-8(11-7-12)10(14)16-4-2/h5,7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKBCNQBNHLQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in developing drugs with antimicrobial, antifungal, and anticancer properties.
Case Study: Anticancer Activity
A study investigated the anticancer properties of imidazole derivatives, including this compound. The compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Materials Science
In materials science, this compound is employed in the creation of advanced materials such as polymers and coatings. Its unique chemical properties enhance the performance and durability of these materials.
This compound serves as an intermediate in synthesizing various organic compounds. This capability facilitates constructing complex molecular architectures, which is essential in chemical research and development.
Synthesis Pathway
The synthesis typically involves:
- Starting Materials : Ethyl diazoacetate and appropriate azides.
- Cycloaddition Reaction : A 1,3-dipolar cycloaddition to form the imidazole ring.
- Hydrolysis/Esterification : Introducing functional groups to enhance solubility and reactivity .
Biological Research
This compound is studied for its biological activities and interactions with biomolecules, contributing to understanding biochemical pathways.
Mechanism of Action
The mechanism by which ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the presence of functional groups. The exact mechanism may vary based on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in Imidazole Derivatives
a. Ethyl 1-(2-Iodobenzyl)-1H-imidazole-4-carboxylate
- Structure : Contains a bulky 2-iodobenzyl group at position 1 instead of the ethoxy-oxoethyl chain.
- Reactivity : The iodine atom enables participation in cross-coupling reactions (e.g., Ullmann or Suzuki), unlike the target compound, which lacks such a reactive handle.
- Applications: Potential utility in synthesizing heteroaryl selenides or metal complexes due to the iodine substituent.
b. Ethyl 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxylate
- Structure : Substituted with a 2,4-dichlorophenyl group at position 1.
c. Methyl 1-(5-Methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate (Compound 56)
- Structure : Features a heteroaromatic isoxazole ring at position 1.
- Synthesis: Formed via reactions with 3-amino-5-methylisoxazole under acidic conditions, yielding 20%.
- Divergent Reactivity : The isoxazole moiety may confer distinct hydrogen-bonding or π-stacking interactions in biological systems compared to the ethoxy-oxoethyl group.
Comparison with Fused Heterocyclic Systems
a. Ethyl 3-(2-Ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate (QN-5653)
- Structure : Contains a fused imidazo[2,1-b]thiazole core with ester groups.
- Applications : Fused systems are often prioritized in optoelectronic materials or kinase inhibitors.
b. Ethyl-1-(2-Ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate
- Structure: Combines a quinoline scaffold with the ethoxy-oxoethyl substituent.
- Biological Activity : Tested for antibacterial effects against Staphylococcus aureus and Escherichia coli, though the target compound lacks reported bioactivity data.
- Electronic Effects: The quinoline system provides a larger aromatic surface for π-π interactions, which may improve binding to biological targets.
Biological Activity
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate (CAS: 1499238-81-1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications based on recent research findings.
- Molecular Formula : C10H14N2O4
- Molecular Weight : 226.23 g/mol
- Boiling Point : Predicted at 377.5 ± 22.0 °C
- Density : 1.21 ± 0.1 g/cm³
- pKa : 2.75 ± 0.61
Synthesis
The synthesis of this compound typically involves a one-pot reaction between ethyl bromoacetate and l-methylimidazole in tetrahydrofuran (THF). The reaction can be monitored using thin-layer chromatography (TLC) for completion, followed by purification through organic solvent washing and drying under reduced pressure.
Antimicrobial Properties
This compound has shown promising antimicrobial activity. Preliminary studies indicate that imidazole derivatives can interact with various biological macromolecules, influencing their activity and stability. For instance, the compound's structure allows it to bind to enzymes or receptors involved in microbial resistance mechanisms .
Photophysical Properties
Research has demonstrated that this compound exhibits unique photophysical properties, including reverse solvatochromism, which depends on the solvent polarity. Such behavior may enhance its applicability in photodynamic therapy or as a fluorescent probe in biological systems.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Imidazole ring, ethoxy group | Antimicrobial potential | Unique combination of functional groups |
| Ethyl 1H-imidazole-4-carboxylate | Imidazole ring only | Antibacterial | Lacks additional functional groups |
| Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole | Thiazole instead of imidazole | Antimicrobial | Different heterocyclic structure |
| Ethyl 1-vinylimidazole | Vinyl group instead of ethoxy | Polymerization applications | Different reactivity due to vinyl moiety |
This table highlights the unique aspects of this compound compared to structurally similar compounds, emphasizing its potential for enhanced biological activity due to its specific functional groups.
Case Studies and Research Findings
Recent studies have explored the interactions of this compound with various biological targets:
- Antimicrobial Activity : In vitro tests have shown that this compound exhibits significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Enzyme Interaction Studies : Binding affinity assays indicate that the compound can effectively interact with enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies against metabolic disorders .
- Photodynamic Applications : The photophysical properties of the compound suggest it may be useful in photodynamic therapy, where light activation leads to localized cytotoxicity in cancer cells.
Preparation Methods
General Synthetic Route Overview
Ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate (CAS No. 1499238-81-1) can be synthesized via organic transformations involving:
- Starting from acetyl glycine ethyl ester or related imidazole precursors.
- Enolization, cyclization, and catalytic oxidation steps.
- Use of inorganic salt composite catalysts.
- Hydrolysis and esterification reactions.
This compound features an imidazole ring substituted at the 1-position with a 2-ethoxy-2-oxoethyl group and an ethyl ester at the 4-position, making it a versatile intermediate for further chemical elaboration.
Preparation Method 1: NaH-Promoted One-Pot Tandem Reaction
A highly efficient method involves the reaction of ethyl isocyanate with silver acetate (AgOAc) in dimethylformamide (DMF), which rapidly forms this compound in excellent yield (~95%).
- Ethyl isocyanate is treated with AgOAc in DMF.
- The intermediate imidazole derivative forms expeditiously.
- Under microwave irradiation, sodium hydride (NaH) deprotonates the intermediate.
- A tandem cascade reaction proceeds, yielding the target compound.
- High yield (95%).
- One-pot process reduces purification steps.
- Microwave irradiation accelerates reaction kinetics.
Reaction Conditions Summary:
| Reagent | Amount/Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethyl isocyanate | Stoichiometric | DMF | Room temperature | 95% |
| Silver acetate (AgOAc) | Catalytic amount | |||
| Sodium hydride (NaH) | Stoichiometric | Microwave irradiation |
This method is particularly suitable for rapid synthesis of the compound for research purposes.
Preparation Method 2: Catalytic Synthesis Using Inorganic Salt Composite Catalyst
A patented method describes a multi-step catalytic synthesis starting from acetyl glycine ethyl ester, employing an inorganic salt composite catalyst system composed of barium sulfate, ferric nitrate, and iron sulfate.
| Step | Description | Conditions |
|---|---|---|
| 1 | Preparation of 2-sulfydryl-4-imidazole-ethyl formate by reacting acetyl glycine ethyl ester with sodium ethylate and ethyl formate in methyl acetate solvent. | Methyl acetate solvent (30 mL per 5-6 g acetyl glycine ethyl ester), sodium ethylate (5-8 equiv), ethyl formate (30-35 mL per g acetyl glycine ethyl ester). |
| 2 | Addition of potassium thiocyanate and copper bath to the enol sodium salt solution, followed by solvent evaporation to obtain pale yellow powder intermediate. | Potassium thiocyanate mass ratio 0.5-1 relative to acetyl glycine ethyl ester; copper bath (30-35 mL per g acetyl glycine ethyl ester). |
| 3 | Cyclization and catalytic oxidation using inorganic salt composite catalyst in toluene solvent at 60-75 °C to form imidazole-4-ethyl formate. | Catalyst loading: 5% weight; toluene solvent (20 mL per 2.5-3 g intermediate); reaction temperature 60-75 °C. |
| 4 | Hydrolysis of imidazole-4-ethyl formate in potassium hydroxide solution (1-2% mass fraction) at 25-30 °C, followed by acidification and recrystallization to yield the final product. | Mass ratio of imidazole-4-ethyl formate to KOH solution 1:2-2.5; pH adjusted to 1-2 with sulfuric acid; filtration and recrystallization. |
- Uses inexpensive and stable inorganic catalysts.
- Scalable for industrial production.
- Produces high-purity product after recrystallization.
Comparative Table of Preparation Methods
| Aspect | NaH-Promoted One-Pot Tandem Reaction | Inorganic Salt Composite Catalyst Method |
|---|---|---|
| Starting Materials | Ethyl isocyanate, AgOAc, NaH | Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, inorganic salts |
| Reaction Type | One-pot tandem reaction with microwave | Multi-step catalytic synthesis with oxidation, cyclization, hydrolysis |
| Solvent | Dimethylformamide (DMF) | Methyl acetate, toluene |
| Catalyst | Silver acetate, sodium hydride | Composite of barium sulfate, ferric nitrate, iron sulfate |
| Temperature | Room temperature, microwave irradiation | 25-75 °C (varies by step) |
| Yield | ~95% | High, not explicitly quantified but suitable for scale-up |
| Advantages | Rapid, high yield, fewer purification steps | Cost-effective, scalable, high purity |
| Disadvantages | Requires microwave and strong base | Multi-step, longer process |
Research Findings and Notes
- The NaH-promoted method is reported in a peer-reviewed journal (ACS Omega), demonstrating the feasibility of rapid, high-yield synthesis using modern tandem reaction techniques and microwave assistance.
- The inorganic salt composite catalytic method is detailed in a Chinese patent, emphasizing the industrial applicability and catalyst recycling potential.
- Both methods rely on the reactivity of imidazole derivatives and ethyl esters, with careful control of reaction conditions to avoid side products.
- Safety considerations include handling of sodium hydride (a strong base) and silver salts, as well as proper disposal of organic solvents.
Q & A
Q. What are the established synthetic routes for ethyl 1-(2-ethoxy-2-oxoethyl)-1H-imidazole-4-carboxylate, and what reaction conditions are optimal?
The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 1H-imidazole-4-carboxylic acid derivatives with ethyl bromoacetate in the presence of a base like triethylamine or potassium carbonate. Mild conditions (room temperature, anhydrous solvents such as DMF or THF) are preferred to avoid side reactions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Key parameters :
- Molar ratio of reactants (1:1.2 for imidazole:ethyl bromoacetate).
- Reaction time (12–24 hours).
- Yield optimization via TLC monitoring.
Q. How can the purity and structural integrity of this compound be validated?
Standard analytical techniques include:
- NMR spectroscopy : and NMR to confirm substituent positions and ester group integrity (e.g., ester carbonyl signal at ~170 ppm in ) .
- IR spectroscopy : Peaks at ~1730 cm (ester C=O) and ~1600 cm (imidazole ring) .
- Elemental analysis : Validate empirical formula (e.g., CHNO) with <0.3% deviation .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) should be used to minimize moisture exposure .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can model reaction pathways, transition states, and energy barriers. Tools like Gaussian or ORCA help predict regioselectivity in imidazole substitution. ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles .
Case study :
- Simulate nucleophilic attack of imidazole on ethyl bromoacetate to identify optimal solvent polarity (ε > 15) and base strength (pKa > 10) .
Q. What strategies resolve contradictions in biological activity data for imidazole derivatives?
Inconsistent results (e.g., variable antimicrobial efficacy) may arise from assay conditions or impurity interference. Mitigation steps:
Q. How can X-ray crystallography elucidate the molecular conformation of this compound?
Single-crystal X-ray diffraction (at 90 K) resolves bond angles and torsional strain. For example, the imidazole ring’s planarity and ester group orientation can be validated. Crystallization conditions: Slow evaporation from ethanol/water (7:3 v/v) .
Key metrics :
- R-factor < 0.05.
- Hydrogen bonding networks (e.g., N–H···O interactions).
Q. What methodologies assess its potential as a xanthine oxidase inhibitor?
- Enzyme inhibition assays : Monitor uric acid formation spectrophotometrically (λ = 290 nm) with allopurinol as a positive control .
- Docking studies (AutoDock Vina) : Predict binding affinity to the enzyme’s molybdenum center. Align with co-crystal structures (PDB ID: 1N5X) .
Methodological Considerations Table
| Aspect | Basic Approach | Advanced Approach |
|---|---|---|
| Synthesis | Nucleophilic substitution in DMF | Computational reaction path optimization |
| Characterization | NMR, IR, melting point | X-ray crystallography |
| Biological Evaluation | Disk diffusion (antimicrobial) | Enzyme kinetics and in silico docking |
| Stability Analysis | Accelerated degradation (40°C/75% RH) | LC-MS/MS degradation profiling |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
